2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol
Overview
Description
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is an organic compound with the molecular formula C16H25NO2. It is a phenolic compound characterized by the presence of two tert-butyl groups and a methoxyiminomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-Ditert-butylphenol as the primary starting material.
Reaction with Formaldehyde: The phenol is reacted with formaldehyde in the presence of a base to form the corresponding hydroxymethyl derivative.
Methoxylation: The hydroxymethyl derivative is then treated with methanol and an acid catalyst to introduce the methoxy group, forming the methoxyiminomethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxyiminomethyl group can be reduced to the corresponding amine.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Various substituted derivatives are formed depending on the electrophile used.
Scientific Research Applications
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential antioxidant effects in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant properties.
Industry: It is used as a stabilizer in various industrial products to enhance their shelf life.
Mechanism of Action
The antioxidant activity of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol:
2,6-Ditert-butyl-4-methoxyphenol: Known for its antioxidant properties, similar to the compound .
Uniqueness
2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is unique due to the presence of the methoxyiminomethyl group, which enhances its antioxidant properties compared to other similar compounds. This structural difference allows it to have distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(methoxyiminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKGDHBJUOEZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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